4-Cinnolinethiol

Übersicht

Beschreibung

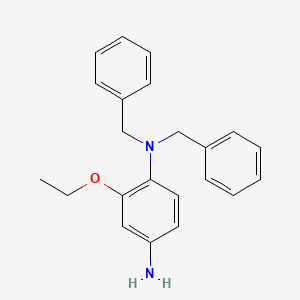

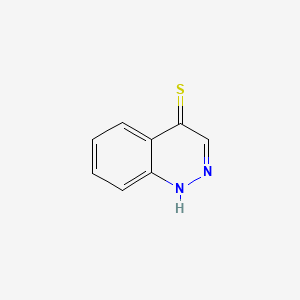

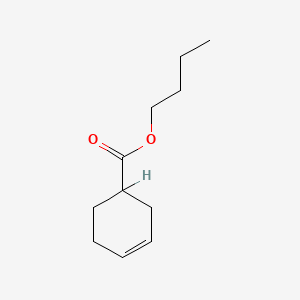

4-Cinnolinethiol, also known as 4-thiocinnoline, is a heterocyclic organic compound. It features a cinnoline ring with a sulfur atom (thiol group) attached at the 4-position. The cinnoline scaffold is an intriguing motif in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of 4-Cinnolinethiol involves various methods, including cyclization reactions, sulfurization of cinnoline derivatives, and thiolation of appropriate precursors. Researchers have explored both conventional and novel synthetic routes to access this compound. Literature reports detail strategies such as cyclization of 2-aminobenzylthiols or thiolation of cinnoline derivatives using suitable reagents. The choice of synthetic route depends on the desired substitution pattern and functional groups .

Molecular Structure Analysis

The molecular structure of 4-Cinnolinethiol consists of a six-membered cinnoline ring fused with a five-membered thiol-containing ring. The sulfur atom in the thiol group imparts unique chemical properties. Researchers have elucidated the stereochemistry, bond angles, and bond lengths through spectroscopic techniques (such as NMR, IR, and X-ray crystallography). Understanding the precise arrangement of atoms is crucial for predicting its behavior in chemical reactions and biological interactions .

Chemical Reactions Analysis

4-Cinnolinethiol participates in various chemical reactions, including nucleophilic substitution, oxidation, and cyclization. Its thiol group can undergo reactions with electrophiles, forming S-substituted derivatives. Additionally, it can serve as a precursor for the synthesis of other heterocyclic compounds. Researchers have explored its reactivity with different reagents and catalysts to modify its structure and enhance its properties .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Overview of Cinnoline Compounds

Cinnolines, including 4-Cinnolinethiol, are a group of compounds belonging to the diazaheterocycle family, which includes cinnolines, quinazolines, phthalazines, and quinoxalines. These compounds are known for their broad biological properties and applications in pharmaceutical and agrochemical industries. They are present in various bioactive natural products and synthetic molecules that demonstrate therapeutic activities, driving research interest in their applications (Mathew et al., 2017).

Pharmacological Applications

4-Cinnolinethiol, as part of the cinnoline group, exhibits a spectrum of pharmacological activities. Cinnoline derivatives are known for their antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. The development of cinnoline-based molecules contributes significantly to identifying lead compounds with optimized pharmacodynamic and pharmacokinetic properties (Szumilak & Stańczak, 2019).

Biological Activity and Synthesis

The continued study of cinnoline derivatives, including 4-Cinnolinethiol, is due to their interesting bioactivity. Research has focused on the synthesis of heterocyclic compounds bearing a cinnoline moiety, largely driven by their broad spectrum of pharmacological activities. This work provides a comprehensive overview of the synthetic methods and biological properties of cinnoline derivatives (Lewgowd & Stańczak, 2007).

Drug Discovery Applications

In drug discovery, 4-Cinnolinethiol-related compounds have shown potential as drug candidates. For instance, 4-aminoquinoline-3-carboxamide derivatives, a related group, have been explored as potent, reversible inhibitors in treatments for autoimmune diseases such as rheumatoid arthritis. These compounds demonstrate improved drug-like properties compared to previous cinnoline scaffold compounds, highlighting the ongoing evolution and application of cinnoline derivatives in medicinal chemistry (Yao et al., 2019).

Wirkmechanismus

The biological activity of 4-Cinnolinethiol remains an area of interest. Studies suggest that it may exhibit anticancer, antimicrobial, or antioxidant effects. Its mechanism of action likely involves interactions with cellular targets, such as enzymes, receptors, or DNA. Further investigations are needed to unravel its precise mode of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1H-cinnoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFXYAXUEFJBJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236365 | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cinnolinethiol | |

CAS RN |

875-67-2 | |

| Record name | 4-Cinnolinethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cinnolinethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cinnolinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cinnolinethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-YL)phenyl]propionate](/img/structure/B1621941.png)

![P-[[4-[(2-Hydroxyethyl)amino]-1-naphthyl]azo]benzenesulphonamide](/img/structure/B1621942.png)

![2-[(3,3,5-Trimethylcyclohexyl)acetyl]cyclopentan-1-one](/img/structure/B1621947.png)